molecular formula C42H54ClNO2PPd B2820368 Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride CAS No. 1375325-68-0

Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride

Cat. No.: B2820368
CAS No.: 1375325-68-0
M. Wt: 777.74
InChI Key: NVVXJVMOIGXUGC-UHFFFAOYSA-N
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Description

Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride is a complex chemical compound that plays a significant role in various catalytic processes. This compound is particularly known for its application in palladium-catalyzed cross-coupling reactions, which are essential in organic synthesis and industrial chemistry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride involves several steps. One common method starts with the preparation of 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl from 1,3-Diisopropoxybenzene and Dicyclohexylchlorophosphine . The reaction typically requires an inert atmosphere, such as nitrogen, and is carried out in solvents like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors equipped with mechanical stirrers and condensers. The process involves the careful addition of reagents to control the reaction rate and ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride undergoes various types of reactions, including:

Common Reagents and Conditions

The compound is often used in conjunction with bases like potassium carbonate or phosphate and solvents such as dimethyl sulfoxide (DMSO) or methanol . The reactions are typically carried out at elevated temperatures to ensure complete conversion.

Major Products

The major products formed from these reactions include various arylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .

Scientific Research Applications

Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride is widely used in scientific research due to its versatility and efficiency in catalysis. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride apart is its high efficiency and selectivity in catalysis. Its unique structure allows for better stabilization of the palladium center, leading to improved reaction rates and yields .

Properties

CAS No.

1375325-68-0

Molecular Formula

C42H54ClNO2PPd

Molecular Weight

777.74

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride

InChI

InChI=1S/C30H43O2P.C12H10N.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H;/q;-1;;+2

InChI Key

NVVXJVMOIGXUGC-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2]

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride
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Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride
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Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride
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Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride
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Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride
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Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride

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